molecular formula C8H16ClNO2 B11818671 rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride

rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B11818671
M. Wt: 193.67 g/mol
InChI Key: TUQDPPIUEKQZEO-UOERWJHTSA-N
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Description

rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride: is a chiral compound with a specific stereochemistry It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the ethyl and methyl substituents. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently .

Chemical Reactions Analysis

Types of Reactions: rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups or to reduce double bonds.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific substituents on the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups.

Scientific Research Applications

rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • rac-(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride
  • rac-(2R,3S)-2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid hydrochloride
  • rac-(2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride

Comparison: rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both ethyl and methyl substituents on the pyrrolidine ring. This structural uniqueness can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-3-7-6(8(10)11)4-5-9(7)2;/h6-7H,3-5H2,1-2H3,(H,10,11);1H/t6-,7+;/m0./s1

InChI Key

TUQDPPIUEKQZEO-UOERWJHTSA-N

Isomeric SMILES

CC[C@@H]1[C@H](CCN1C)C(=O)O.Cl

Canonical SMILES

CCC1C(CCN1C)C(=O)O.Cl

Origin of Product

United States

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